4-(2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Formation of Isoquinoline Unit: : This is often derived through the Pictet-Spengler reaction, involving a condensation of an amine with an aldehyde.
Pyran Synthesis: : Pyrans can be synthesized through multiple pathways, including the Hantzsch pyridine synthesis.
Linkage Formation: : The final step typically involves amide bond formation and subsequent linkage of the pyran and isoquinoline moieties through the acetamido bridge, employing coupling agents like EDC or DCC under mild conditions.
Industrial Production Methods: On an industrial scale, similar synthetic steps are followed but optimized for efficiency, yield, and scalability. Techniques such as continuous flow chemistry might be employed for higher throughput.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation, particularly at the isoquinoline moiety, leading to potentially biologically active derivatives.
Reduction: : The ketone group in the pyran ring can be reduced to form the corresponding alcohol.
Oxidation: : Commonly uses reagents like KMnO₄ or PCC under mild conditions.
Reduction: : Achieved using reagents such as NaBH₄ or LiAlH₄.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: Oxidation can yield N-oxides or carboxylic acids, reduction can yield alcohols, and substitution can introduce a wide variety of functional groups, enabling further modifications.
Scientific Research Applications
Chemistry: This compound can serve as a versatile intermediate in organic synthesis, facilitating the creation of diverse derivatives for various applications.
Biology: In biological studies, derivatives of this compound have shown potential as enzyme inhibitors or receptor modulators, due to its complex structure allowing for specific binding interactions.
Medicine: Potential medicinal applications include developing novel therapeutic agents, particularly for targeting neurological disorders or as anti-cancer compounds, leveraging the unique structural features of isoquinoline and pyran.
Industry: Used in the development of specialty chemicals and materials, particularly where complex molecular architectures are required for high specificity and functionality.
Mechanism of Action
The specific effects of this compound arise from its interaction with molecular targets such as enzymes, receptors, or nucleic acids. For instance, the isoquinoline moiety is known to interact with DNA, while the pyran unit can participate in hydrogen bonding with protein receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
4-(2-((6-((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide: : A close relative, with a slightly different isoquinoline substitution.
4-(2-((6-(benzylamino)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide: : Varies by having a benzyl group in place of the isoquinoline.
4-(2-((6-(methoxy)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide: : Contains a methoxy group instead of the isoquinoline.
Uniqueness: The unique combination of isoquinoline and pyran within this compound provides a distinct framework for potential biological activity and chemical versatility, making it a subject of interest in multiple research fields. Its uniqueness lies in the specific structural motifs and the resultant interactions with various molecular targets, which are not commonly seen in simpler analogues.
This compound's structural intricacies and the resultant diversity of chemical and biological activities make it a fascinating subject for further research and development. Hopefully, this deep dive has shed some light on its multifaceted nature.
Properties
IUPAC Name |
4-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c25-24(30)17-5-7-19(8-6-17)26-23(29)15-32-22-14-31-20(11-21(22)28)13-27-10-9-16-3-1-2-4-18(16)12-27/h1-8,11,14H,9-10,12-13,15H2,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQHSWUQEVYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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